molecular formula C24H20BrN3O3 B299811 Ethyl 2-[5-(4-bromophenyl)-2-furyl]-4-methyl-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Ethyl 2-[5-(4-bromophenyl)-2-furyl]-4-methyl-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Katalognummer B299811
Molekulargewicht: 478.3 g/mol
InChI-Schlüssel: AHSZRVRRHUGNHJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-[5-(4-bromophenyl)-2-furyl]-4-methyl-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate, also known as BMB-E1, is a novel compound that has gained attention in the scientific community due to its potential applications in drug discovery.

Wirkmechanismus

The mechanism of action of Ethyl 2-[5-(4-bromophenyl)-2-furyl]-4-methyl-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells and viruses. Ethyl 2-[5-(4-bromophenyl)-2-furyl]-4-methyl-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Ethyl 2-[5-(4-bromophenyl)-2-furyl]-4-methyl-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has been found to have minimal toxicity and is well-tolerated in animal studies. It has been shown to have a low binding affinity for human serum albumin, which may contribute to its ability to penetrate cell membranes and exert its therapeutic effects. Ethyl 2-[5-(4-bromophenyl)-2-furyl]-4-methyl-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has also been found to have a long half-life, making it a potential candidate for drug development.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using Ethyl 2-[5-(4-bromophenyl)-2-furyl]-4-methyl-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate in lab experiments is its low toxicity and high selectivity for cancer cells and viruses. However, one limitation is that the mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic effects. Additionally, Ethyl 2-[5-(4-bromophenyl)-2-furyl]-4-methyl-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a relatively new compound, and more research is needed to fully understand its potential applications and limitations.

Zukünftige Richtungen

For research on Ethyl 2-[5-(4-bromophenyl)-2-furyl]-4-methyl-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate include further studies on its mechanism of action, optimization of its therapeutic effects, and development of new drug delivery methods. Additionally, more research is needed to explore its potential applications in the treatment of other diseases, such as bacterial infections and autoimmune disorders.
In conclusion, Ethyl 2-[5-(4-bromophenyl)-2-furyl]-4-methyl-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a novel compound with potential applications in drug discovery. Its low toxicity and high selectivity for cancer cells and viruses make it a promising candidate for the development of new anticancer and antiviral drugs. However, more research is needed to fully understand its mechanism of action and optimize its therapeutic effects.

Synthesemethoden

Ethyl 2-[5-(4-bromophenyl)-2-furyl]-4-methyl-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate can be synthesized through a multi-step procedure that involves the reaction of 4-bromobenzaldehyde and 2-furfurylamine to form 5-(4-bromophenyl)-2-furylamine. This intermediate compound is then reacted with 4-methyl-1,2-dihydropyrimidine-5-carboxylic acid to form ethyl 2-[5-(4-bromophenyl)-2-furyl]-4-methyl-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-[5-(4-bromophenyl)-2-furyl]-4-methyl-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has been found to have potential applications in drug discovery, particularly in the development of anticancer and antiviral drugs. Studies have shown that Ethyl 2-[5-(4-bromophenyl)-2-furyl]-4-methyl-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate can inhibit the growth of cancer cells and reduce the viral load in infected cells. Ethyl 2-[5-(4-bromophenyl)-2-furyl]-4-methyl-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has also been found to have antibacterial properties, making it a potential candidate for the development of new antibiotics.

Eigenschaften

Produktname

Ethyl 2-[5-(4-bromophenyl)-2-furyl]-4-methyl-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Molekularformel

C24H20BrN3O3

Molekulargewicht

478.3 g/mol

IUPAC-Name

ethyl 2-[5-(4-bromophenyl)furan-2-yl]-4-methyl-2,10-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

InChI

InChI=1S/C24H20BrN3O3/c1-3-30-23(29)21-14(2)28-18-7-5-4-6-17(18)26-24(28)27-22(21)20-13-12-19(31-20)15-8-10-16(25)11-9-15/h4-13,22H,3H2,1-2H3,(H,26,27)

InChI-Schlüssel

AHSZRVRRHUGNHJ-UHFFFAOYSA-N

Isomerische SMILES

CCOC(=O)C1=C(N2C3=CC=CC=C3NC2=NC1C4=CC=C(O4)C5=CC=C(C=C5)Br)C

SMILES

CCOC(=O)C1=C(N2C3=CC=CC=C3NC2=NC1C4=CC=C(O4)C5=CC=C(C=C5)Br)C

Kanonische SMILES

CCOC(=O)C1=C(N2C3=CC=CC=C3N=C2NC1C4=CC=C(O4)C5=CC=C(C=C5)Br)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.